

Spectroscopic Data of Aflavarin: A Technical Guide

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Introduction

Aflavarin is a secondary metabolite produced by the fungus Aspergillus flavus. As with many natural products, its complete structural elucidation and characterization rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data required for the characterization of **Aflavarin**.

Disclaimer: Publicly available, experimentally determined NMR and Mass Spectrometry data for **Aflavarin** are limited. The data presented in the following tables are representative examples based on the closely related and extensively studied mycotoxin, Aflatoxin B1, and are intended for illustrative purposes to guide researchers. The molecular formula for **Aflavarin** is C24H22O9 with a molecular weight of 454.4 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For a molecule like **Aflavarin**, a suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹3C) signals.

1.1. ¹H NMR Data (Illustrative)

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Proposed Assignment
6.84	d	2.4	1H	H-1
6.65	d	7.0	1H	H-2
6.48	t	2.4	1H	H-3
5.45	d	7.0	1H	H-4
4.82	dd	4.8, 1.8	1H	H-5
4.18	S	-	3H	OCH ₃
3.28	m	-	2H	H-6
2.64	m	-	2H	H-7

Note: This data is representative of Aflatoxin B1 and is for illustrative purposes only.

1.2. ¹³C NMR Data (Illustrative)

¹³C NMR provides information about the carbon skeleton of a molecule.



Chemical Shift (δ) ppm	Carbon Type	Proposed Assignment
177.3	С	C=O
164.5	С	C-O
162.8	С	C-O
155.6	С	C-O
145.2	СН	C-1
121.5	С	C-2
112.4	СН	C-3
105.1	СН	C-4
101.5	С	C-5
69.8	СН	C-6
56.5	СН₃	OCH ₃
45.7	СН	C-7
34.2	CH₂	C-8
29.5	CH₂	C-9

Note: This data is representative of Aflatoxin B1 and is for illustrative purposes only.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

2.1. High-Resolution Mass Spectrometry (HRMS) Data



Ion Mode	Adduct	Calculated m/z	Observed m/z	Molecular Formula
ESI+	[M+H] ⁺	455.1339	455.1342	C24H23O9
ESI+	[M+Na]+	477.1158	477.1161	C24H22NaO9

Note: Calculated m/z for **Aflavarin** is based on its known molecular formula. Observed m/z is a hypothetical value for illustrative purposes.

2.2. MS/MS Fragmentation Data (Illustrative)

Precursor Ion (m/z)	Collision Energy (eV)	Fragment Ions (m/z)
313.06 ([M+H] ⁺ of Aflatoxin B1)	30	285.07, 269.07, 241.07, 227.05

Note: This data is representative of Aflatoxin B1 and is for illustrative purposes only.[2]

Experimental Protocols

1. NMR Spectroscopy

A comprehensive NMR analysis of a natural product like **Aflavarin** involves several experiments to determine its structure.

1.1. Sample Preparation

- Dissolution: Approximately 5-10 mg of the purified **Aflavarin** sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Filtration: The solution is filtered into a 5 mm NMR tube to remove any particulate matter.

1.2. 1D NMR Spectroscopy



- ¹H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts, multiplicities, and integrals of all proton signals.
- ¹³C NMR: A proton-decoupled carbon spectrum is acquired to observe the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

1.3. 2D NMR Spectroscopy

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations).
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations).
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton signals with carbon signals over longer ranges, typically two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that
 are close to each other in space, which helps in determining the stereochemistry of the
 molecule.

2. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and formula of **Aflavarin** and to gain structural information through fragmentation analysis.

2.1. Sample Preparation

- Solution Preparation: A dilute solution of the purified Aflavarin sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 μg/mL.
- Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.



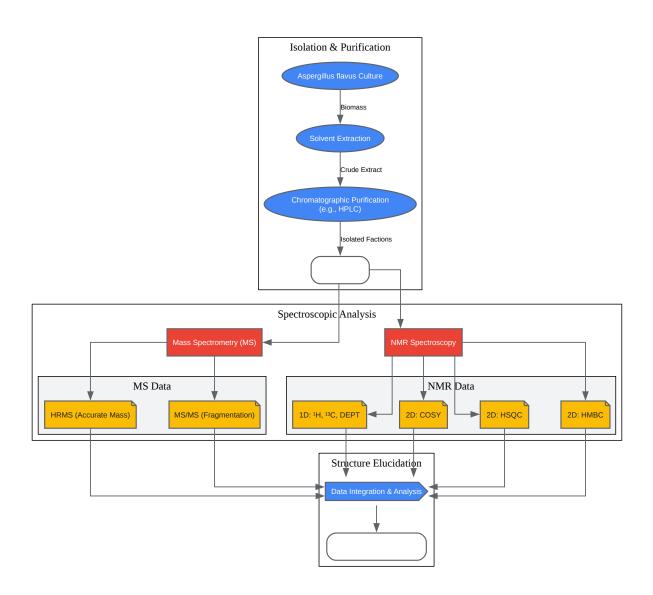
2.2. High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Timeof-Flight) or Orbitrap is used.[3]
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in positive ion mode to observe [M+H]+ and [M+Na]+ adducts.[2]
- Data Analysis: The accurate mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula.
- 2.3. Tandem Mass Spectrometry (MS/MS)
- Fragmentation: The precursor ion (e.g., [M+H]+) is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID).
- Analysis of Fragments: The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Aflavarin**.





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Caption: Workflow for Natural Product Characterization.



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